Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)-
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Overview
Description
Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)-, also known as Nandrolone 17-propionate, is a synthetic anabolic-androgenic steroid. It is a derivative of nandrolone, which is used in various medical and scientific applications due to its anabolic properties. This compound is known for its ability to promote muscle growth and enhance physical performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- involves the esterification of nandrolone with propionic acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: Nandrolone is reacted with propionic acid in the presence of an acid catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses in treating muscle wasting diseases and osteoporosis.
Industry: Used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- involves binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote muscle growth and protein synthesis. The compound also influences the metabolism of nitrogen, calcium, and other essential elements, contributing to its anabolic effects .
Comparison with Similar Compounds
Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- is unique compared to other similar compounds due to its specific ester group, which affects its pharmacokinetics and duration of action. Similar compounds include:
Nandrolone Decanoate: Another ester of nandrolone with a longer duration of action.
Testosterone Propionate: An ester of testosterone with similar anabolic properties but different androgenic effects.
Boldenone Undecylenate: A synthetic anabolic steroid with a different ester group and a longer half-life.
Properties
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h12,15-19H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKCTFWUWAKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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